REACTION_CXSMILES
|
C1N=CNC1=O.N[C@H](C(O)=O)CCC(=O)N.[CH3:17][P:18]([OH:27])([CH2:20][CH2:21][C@H:22]([NH2:26])[C:23]([OH:25])=[O:24])=[O:19].CS(CCC(N)C(O)=O)(=O)=N>>[CH3:17][P:18]([OH:27])([CH2:20][CH2:21][C@H:22]([NH2:26])[C:23]([OH:25])=[O:24])=[O:19].[CH3:17][P:18]([OH:27])([CH2:20][CH2:21][CH:22]([NH2:26])[C:23]([OH:25])=[O:24])=[O:19]
|
Name
|
DNA
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1C(=O)NC=N1
|
Name
|
sulfonamide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
imidazolinones
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N[C@@H](CCC(N)=O)C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CP(=O)(CC[C@@H](C(=O)O)N)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CS(=N)(=O)CCC(C(=O)O)N
|
Name
|
phosphinothricin acetyl
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to recover all of the morphological and physiological characteristics of inbred sweet corn line R398D
|
Type
|
ADDITION
|
Details
|
in addition to the multiple genes in the resulting sweet corn
|
Type
|
CUSTOM
|
Details
|
In a preferred embodiment, a transgene whose expression results
|
Type
|
ADDITION
|
Details
|
to mixed infections of maize dwarf mosaic virus
|
Type
|
ADDITION
|
Details
|
In a preferred embodiment, an insecticidal gene introduced into inbred sweet corn line R398D
|
Type
|
ADDITION
|
Details
|
containing a gene
|
Name
|
phosphinothricin
|
Type
|
product
|
Smiles
|
CP(=O)(CC[C@@H](C(=O)O)N)O
|
Name
|
glufosinate
|
Type
|
product
|
Smiles
|
CP(=O)(CCC(C(=O)O)N)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C1N=CNC1=O.N[C@H](C(O)=O)CCC(=O)N.[CH3:17][P:18]([OH:27])([CH2:20][CH2:21][C@H:22]([NH2:26])[C:23]([OH:25])=[O:24])=[O:19].CS(CCC(N)C(O)=O)(=O)=N>>[CH3:17][P:18]([OH:27])([CH2:20][CH2:21][C@H:22]([NH2:26])[C:23]([OH:25])=[O:24])=[O:19].[CH3:17][P:18]([OH:27])([CH2:20][CH2:21][CH:22]([NH2:26])[C:23]([OH:25])=[O:24])=[O:19]
|
Name
|
DNA
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1C(=O)NC=N1
|
Name
|
sulfonamide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
imidazolinones
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N[C@@H](CCC(N)=O)C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CP(=O)(CC[C@@H](C(=O)O)N)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CS(=N)(=O)CCC(C(=O)O)N
|
Name
|
phosphinothricin acetyl
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to recover all of the morphological and physiological characteristics of inbred sweet corn line R398D
|
Type
|
ADDITION
|
Details
|
in addition to the multiple genes in the resulting sweet corn
|
Type
|
CUSTOM
|
Details
|
In a preferred embodiment, a transgene whose expression results
|
Type
|
ADDITION
|
Details
|
to mixed infections of maize dwarf mosaic virus
|
Type
|
ADDITION
|
Details
|
In a preferred embodiment, an insecticidal gene introduced into inbred sweet corn line R398D
|
Type
|
ADDITION
|
Details
|
containing a gene
|
Name
|
phosphinothricin
|
Type
|
product
|
Smiles
|
CP(=O)(CC[C@@H](C(=O)O)N)O
|
Name
|
glufosinate
|
Type
|
product
|
Smiles
|
CP(=O)(CCC(C(=O)O)N)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |